2,5-Bis(hexyloxy)terephthalohydrazide
Overview
Description
2,5-Bis(hexyloxy)terephthalohydrazide is an organic compound with the molecular formula C20H34N4O4. It is a derivative of terephthalohydrazide, where two hexyloxy groups are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hexyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with hexyloxy substituents under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with 2,5-dihexyloxyterephthalic acid to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(hexyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce hydrazine-based compounds .
Scientific Research Applications
2,5-Bis(hexyloxy)terephthalohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Bis(hexyloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The hexyloxy groups enhance its solubility and reactivity, allowing it to interact with various biological molecules. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(ethoxy)terephthalohydrazide
- 2,5-Bis(methoxy)terephthalohydrazide
- 2,5-Bis(butyloxy)terephthalohydrazide
Uniqueness
2,5-Bis(hexyloxy)terephthalohydrazide is unique due to its longer hexyloxy chains, which provide distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-dihexoxybenzene-1,4-dicarbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c1-3-5-7-9-11-27-17-13-16(20(26)24-22)18(14-15(17)19(25)23-21)28-12-10-8-6-4-2/h13-14H,3-12,21-22H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMPZYUKGOIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCC)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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